molecular formula C20H19N5O2 B13871506 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one

Cat. No.: B13871506
M. Wt: 361.4 g/mol
InChI Key: AYJGIGPKHIPHNS-UHFFFAOYSA-N
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Description

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the azetidine and pyrazine rings. The final step often involves the formation of the pyrrolidinone ring through cyclization reactions under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives .

Scientific Research Applications

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition occurs through binding to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one is unique due to its multi-ring structure, which provides a distinct mode of interaction with biological targets. Its combination of quinoline, azetidine, pyrazine, and pyrrolidinone rings offers a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-[3-(1-quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one

InChI

InChI=1S/C20H19N5O2/c26-15-7-10-24(11-15)19-20(22-9-8-21-19)27-16-12-25(13-16)18-6-5-14-3-1-2-4-17(14)23-18/h1-6,8-9,16H,7,10-13H2

InChI Key

AYJGIGPKHIPHNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C2=NC=CN=C2OC3CN(C3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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